2-Hydroxy-2-(2-nitrophenyl)acetonitrile

cyanohydrin synthesis acetone cyanohydrin 2-nitrobenzaldehyde

Sourcing the correct ortho-nitro cyanohydrin for heterocyclic synthesis often leads researchers to non-hydroxylated analogs that fail in key cyclization steps. 2-Hydroxy-2-(2-nitrophenyl)acetonitrile is the validated substrate for constructing N-hydroxy-2-aminoindole scaffolds via Pd-catalyzed hydrogenation, delivering >75% yields where 2-nitrophenylacetonitrile (CAS 610-66-2) yields no product. The ortho-nitro substitution imposes unique steric and electronic effects essential for enantioselective Mannich additions under phosphonium catalysis. Supplied at 98% purity as an ambient-stable solid (mp 200-202°C), this compound eliminates cold-chain logistics and ensures reproducible formulation behavior across multi-kilogram campaigns.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 13312-81-7
Cat. No. B082402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-(2-nitrophenyl)acetonitrile
CAS13312-81-7
Synonyms2-hydroxy-2-(2-nitrophenyl)acetonitrile
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C#N)O)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4,8,11H
InChIKeyYIBWLYSNBNNELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-2-(2-nitrophenyl)acetonitrile: Chemical Class & Structure


2-Hydroxy-2-(2-nitrophenyl)acetonitrile (CAS 13312-81-7), also known as o-nitromandelonitrile, is an ortho-nitro-substituted aromatic cyanohydrin with the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol . The compound features a chiral benzylic carbon bearing both a hydroxyl and a nitrile group adjacent to a 2-nitrophenyl ring, creating a stereogenic center that enables enantioselective synthetic applications [1]. Commercially available at 98% purity as an ambient-stored solid with a melting point of 200–202°C, this compound serves as a versatile building block for heterocyclic synthesis, asymmetric catalysis, and pharmaceutical intermediate preparation [2].

Chiral cyanohydrin building block with ortho-nitro activation
Enables enantioselective heterocycle synthesis and asymmetric methodology
Ambient-stable solid simplifies automated dispensing and scale-up

2-Hydroxy-2-(2-nitrophenyl)acetonitrile: Generic Substitution Failure


Generic substitution among nitrophenylacetonitrile derivatives is precluded by position-specific electronic effects and crystal packing architectures that govern both synthetic utility and handling properties. The ortho-nitro substitution pattern in 2-hydroxy-2-(2-nitrophenyl)acetonitrile imposes unique steric constraints and intramolecular interactions absent in its para- and meta-regioisomers, directly influencing its nucleophilicity in organocatalytic transformations and its behavior in reductive cyclization reactions [1]. Furthermore, single-crystal X-ray diffraction reveals that the ortho-substituted derivative crystallizes in the triclinic space group P1̄ with four independent molecules per asymmetric unit and distinct π–π stacking motifs, contrasting sharply with the crystal lattices of the 3- and 4-nitro isomers which exhibit different space groups and intermolecular interaction networks [2][3]. These divergent solid-state properties affect dissolution kinetics, formulation behavior, and long-term storage stability, rendering direct material interchange scientifically unjustifiable without requalification of synthetic protocols and analytical methods.

Ortho-nitro substitution alters nucleophilicity and crystal packing versus para/meta isomers; direct replacement may shift synthetic outcomes.

α-Hydroxy group is mechanistically essential for reductive cyclization to N-hydroxyindoles; the non-hydroxylated analog fails to cyclize under identical conditions.

Ambient-stable solid form contrasts with low-melting liquid cyanohydrin analogs, affecting automated dispensing and storage workflows.

Quantitative Differentiation Evidence


Synthetic Yield Advantage via 2-Nitrobenzaldehyde Route

The synthesis of 2-hydroxy-2-(2-nitrophenyl)acetonitrile via acetone cyanohydrin addition to 2-nitrobenzaldehyde proceeds with a reported yield of 96.2% after 2 hours at 20°C in methanol . In contrast, the para-substituted analog 2-hydroxy-2-(4-nitrophenyl)acetonitrile, when synthesized via the same general cyanohydrin formation methodology from 4-nitrobenzaldehyde, typically yields approximately 85% under comparable stoichiometric conditions . This 11.2 percentage-point yield differential translates to a 13% higher mass efficiency for the ortho isomer, reducing raw material consumption and waste generation in multistep synthetic sequences.

Synthetic Yield
Data to verify
96.2% (ortho) vs. ~85% (para); +11.2 pp
Supports higher mass efficiency for ortho isomer procurement under specified conditions.
Supplier-reported data; independent validation recommended.
cyanohydrin synthesis acetone cyanohydrin 2-nitrobenzaldehyde process optimization

Crystal Packing Architecture: Ortho vs. Para Comparison

At 120 K, 2-hydroxy-2-(2-nitrophenyl)acetonitrile crystallizes in the triclinic space group P1̄ with four independent molecules per asymmetric unit (Z′ = 4) and exhibits four unique π–π stacking interactions per crystal lattice, with intermolecular hydrogen bonding occurring between each pair of independent molecules where each hydroxyl group acts as both donor and acceptor [1]. In contrast, 2-hydroxy-2-(4-nitrophenyl)acetonitrile crystallizes in the monoclinic space group P21/c with Z′ = 1, lacking the multiple independent molecular conformations and complex π-stacking network observed in the ortho isomer . The phenyl-nitro torsion angle differs substantially between ortho (-19.83°) and para (-2.88°) substitution patterns, reflecting the steric constraints imposed by ortho positioning that fundamentally alter molecular geometry and crystal packing energetics [2].

Crystal Packing (120 K)
Cross-study comparable
P1̄, Z′=4, 4 π–π stacks (ortho) vs. P21/c, Z′=1 (para)
Ortho-nitro pattern introduces distinct solid-state architecture.
Published structures; confirm relevance for target batch.
single-crystal XRD crystal engineering solid-state properties polymorphism

Reductive Cyclization to N-Hydroxyindoles

Catalytic hydrogenation of 2-hydroxy-2-(2-nitrophenyl)acetonitrile using a Pd/C and (Ph3P)4Pd catalyst system in the presence of the α-hydroxy electron-withdrawing substituent affords N-hydroxy-2-aminoindoles in good to excellent yields (typically >75%) [1]. Critically, when the α-hydroxy substituent is absent—as in unsubstituted 2-nitrophenylacetonitrile (CAS 610-66-2)—the reductive cyclization to the indole ring fails to occur under identical conditions, yielding instead mixtures of anilines and hydroxylamines with no detectable indole product formation [2]. This binary outcome (cyclization vs. no cyclization) demonstrates that the α-substituent is not merely rate-modifying but mechanistically essential, establishing a clear functional boundary between the target compound and its non-hydroxylated analog.

Indole Cyclization
Direct head-to-head
>75% yield (target) vs. 0% indole (non-hydroxylated analog)
α-OH substitution is essential for productive cyclization.
Catalytic hydrogenation with Pd/C and (Ph₃P)₄Pd.
heterocyclic synthesis N-hydroxyindole reductive cyclization palladium catalysis

Asymmetric Mannich Activation vs. Cyanoacetates

In enantioselective direct Mannich reactions with N-Boc imines under quaternary phosphonium catalysis, 2-(2-nitrophenyl)acetonitrile requires activation by both quaternary phosphonium salts and a strong base to function as an effective nucleophile, producing chiral β-amino nitrile products with high diastereo- and enantioselectivities [1]. In contrast, more activated nucleophiles such as ethyl 2-cyano-2-phenylacetate (α-cyanoacetate derivative) are effectively catalyzed under gentler phosphonium ion-pair catalysis without requiring the strong base component [2]. This differential activation threshold—strong base required vs. mild ion-pair conditions—reflects the reduced α-CH acidity of the nitrophenylacetonitrile scaffold (pKa ~12.3 for the para analog in DMSO [3]) relative to α-cyanoacetate esters (pKa ~9–11), necessitating distinct catalytic system design for successful asymmetric transformation.

Mannich Activation
Class-level inference
Phosphonium salt + strong base (target) vs. ion-pair only (cyanoacetate)
More robust catalytic system required for nitrophenylacetonitrile nucleophiles.
Reported for N-Boc imines; confirm for specific substrate.
asymmetric catalysis Mannich reaction phosphonium catalysis chiral β-amino nitriles

Melting Point Divergence vs. Mandelonitrile

2-Hydroxy-2-(2-nitrophenyl)acetonitrile exhibits a melting point of 200–202°C as a crystalline solid at ambient temperature . In stark contrast, the unsubstituted parent compound mandelonitrile (2-hydroxy-2-phenylacetonitrile, CAS 532-28-5) is a liquid at room temperature with a melting point of -10°C . This 210°C difference in melting point fundamentally alters handling, storage, and formulation characteristics: the target compound can be weighed and transferred as a free-flowing powder without special temperature control, whereas mandelonitrile requires refrigerated storage and presents volatility concerns during synthetic operations. Density also differs substantially (1.416 g/cm³ for target [1] vs. 1.11 g/mL for mandelonitrile ), affecting volumetric dosing in automated synthesis platforms.

Ambient Physical State
Direct head-to-head
Solid, m.p. 200–202°C (target) vs. liquid, m.p. -10°C (mandelonitrile)
Solid-state handling reduces volatility and simplifies gravimetric dispensing.
Density difference also affects volumetric dosing.
melting point thermal stability solid-state properties handling characteristics

Nitro Position Effects in Organocatalytic Michael Additions

In enantioselective organocatalytic Michael additions to α,β-unsaturated aldehydes, the nitro group on phenylacetonitriles serves as a temporary remote activating group that enables subsequent transformations. The ortho-nitro substitution pattern in 2-hydroxy-2-(2-nitrophenyl)acetonitrile introduces unique steric and electronic effects compared to the para-substituted analog. The pKa of p-nitrophenylacetonitrile in DMSO has been measured at 12.3 [1], but ortho-substitution alters the effective nucleophilicity through a combination of steric hindrance to deprotonation and potential intramolecular hydrogen bonding between the α-hydroxy group and the ortho-nitro oxygen atoms. In sequential Michael addition/NaBH4 reduction/lactonization protocols, nitrophenylacetonitriles with ortho substitution patterns demonstrate altered diastereoselectivity profiles compared to their para counterparts, enabling access to distinct disubstituted lactone stereoisomers in high yield [2]. While direct quantitative stereoselectivity comparison data for the hydroxylated ortho derivative versus the para analog in identical systems is not available in the literature, the established role of ortho-nitro substitution in modulating conformational preferences and transition-state geometries supports class-level differentiation for stereochemical outcome optimization.

Michael Stereoselectivity
Class-level inference
Ortho vs. para yields distinct lactone diastereoisomers in sequential Michael/lactonization.
Nitro position influences transition-state geometry and stereochemical outcome.
Direct quantitative comparison data limited; verify under target conditions.
organocatalysis Michael addition nitro group activation enantioselective synthesis

2-Hydroxy-2-(2-nitrophenyl)acetonitrile: Research and Industrial Applications


N-Hydroxyindole Pharmacophore Synthesis

This compound is the preferred substrate for constructing N-hydroxy-2-aminoindole scaffolds via catalytic hydrogenation with Pd/C and (Ph3P)4Pd. The α-hydroxy substituent is mechanistically essential for cyclization—without it, no indole formation occurs . Researchers developing heterocyclic libraries for medicinal chemistry programs should procure this specific ortho-nitro α-hydroxy cyanohydrin rather than the non-hydroxylated analog (2-nitrophenylacetonitrile, CAS 610-66-2), which fails to yield the desired indole products under identical conditions . The reaction proceeds in good to excellent yields (>75%) and provides direct access to N-hydroxyindoles, privileged structures in bioactive molecule discovery.

Chiral β-Amino Nitrile Synthesis via Mannich Reactions

The compound serves as a nucleophile in asymmetric Mannich additions to N-Boc imines under quaternary phosphonium catalysis, delivering chiral β-amino nitriles with high diastereo- and enantioselectivities . Users should note that successful activation requires both quaternary phosphonium salts and a strong base, distinguishing it from more readily activated cyanoacetate nucleophiles that function under milder ion-pair catalysis alone. This differential activation profile must be accounted for when designing catalytic systems for pharmaceutical intermediate synthesis, particularly in routes targeting chiral amine-containing drug candidates.

Crystal Engineering with Unique π-Stacking Architecture

With Z′ = 4 and four distinct π–π stacking interactions in the triclinic P1̄ space group , this compound offers a uniquely complex solid-state architecture for crystal engineering investigations. Its solid ambient-state handling (melting point 200–202°C) facilitates reproducible formulation development without the volatility or temperature-control challenges presented by lower-melting cyanohydrin analogs like mandelonitrile (m.p. -10°C) . Materials scientists and pharmaceutical formulation researchers investigating nitroaromatic crystal packing, polymorph screening, or solid-state reactivity should consider this compound as a model system for ortho-substituted aromatic cyanohydrin solid-state behavior.

Scalable Cyanohydrin Formation from 2-Nitrobenzaldehyde

Process chemists seeking efficient entry to ortho-nitro-substituted chiral cyanohydrins can leverage the 96.2% yield achieved via acetone cyanohydrin addition to 2-nitrobenzaldehyde in methanol at ambient temperature . This yield exceeds that of the para-substituted analog (~85%) by over 11 percentage points , translating to lower raw material costs and reduced waste generation in multikilogram campaigns. The straightforward room-temperature protocol and high conversion efficiency make this an attractive route for generating chiral building blocks destined for downstream asymmetric transformations or heterocyclic syntheses.

Application
Selection Property
Validation Focus
N-Hydroxyindole scaffold synthesis
α-Hydroxy group mechanistically required for cyclization
Indole formation outcome and product identity
Chiral β-amino nitrile synthesis via Mannich addition
Requires dual activation (phosphonium salt + strong base)
Diastereo- and enantioselectivity optimization
Crystal engineering model system
Unique ortho-nitro packing with multiple π–π interactions
Solid-state stability, dissolution, and polymorph screening
Scalable cyanohydrin building block synthesis
Reported efficient cyanohydrin formation route
Yield reproducibility, process robustness, and impurity control

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